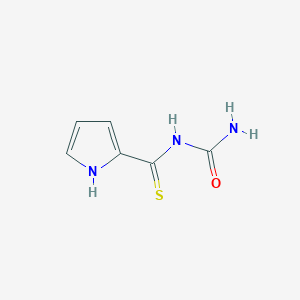
1H-Pyrrole-2-carbothioamide, N-(aminocarbonyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Pyrrole-2-carbothioamide, N-(aminocarbonyl)- is a heterocyclic compound with a pyrrole ring structure. This compound is known for its unique chemical properties and potential applications in various fields, including chemistry, biology, and industry. The molecular formula of 1H-Pyrrole-2-carbothioamide, N-(aminocarbonyl)- is C5H6N2S, and it is characterized by the presence of both a carbothioamide and an aminocarbonyl group attached to the pyrrole ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1H-Pyrrole-2-carbothioamide, N-(aminocarbonyl)- can be synthesized through several methods. One common approach involves the reaction of ethoxycarbonylpyrrole-2-thiocarboxamide with sodium hydroxide, which yields the desired compound . Another method includes the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring .
Industrial Production Methods: Industrial production of 1H-Pyrrole-2-carbothioamide, N-(aminocarbonyl)- typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalytic amounts of iron (III) chloride in water has been reported to facilitate the synthesis of N-substituted pyrroles under mild conditions .
Analyse Des Réactions Chimiques
Types of Reactions: 1H-Pyrrole-2-carbothioamide, N-(aminocarbonyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of the carbothioamide and aminocarbonyl groups, which can participate in different chemical transformations.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve the use of alkyl halides, sulfonyl chlorides, or benzoyl chloride in the presence of a base.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-2-carboxylic acid, while substitution reactions can produce various N-substituted pyrroles .
Applications De Recherche Scientifique
1H-Pyrrole-2-carbothioamide, N-(aminocarbonyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein binding.
Medicine: Research has explored its potential as a precursor for pharmaceutical compounds with antimicrobial and anticancer properties.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 1H-Pyrrole-2-carbothioamide, N-(aminocarbonyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with active sites, influencing the activity of these targets. The specific pathways involved depend on the biological context and the nature of the target molecules .
Comparaison Avec Des Composés Similaires
- Pyrrole-2-thiocarboxamide
- Pyrrole-2-carboxamide
- Pyrrole-2-carboxaldehyde
Comparison: 1H-Pyrrole-2-carbothioamide, N-(aminocarbonyl)- is unique due to the presence of both carbothioamide and aminocarbonyl groups, which confer distinct reactivity and properties compared to similar compounds.
Propriétés
Numéro CAS |
37488-56-5 |
|---|---|
Formule moléculaire |
C6H7N3OS |
Poids moléculaire |
169.21 g/mol |
Nom IUPAC |
1H-pyrrole-2-carbothioylurea |
InChI |
InChI=1S/C6H7N3OS/c7-6(10)9-5(11)4-2-1-3-8-4/h1-3,8H,(H3,7,9,10,11) |
Clé InChI |
GGRBKZCECFBZAU-UHFFFAOYSA-N |
SMILES canonique |
C1=CNC(=C1)C(=S)NC(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


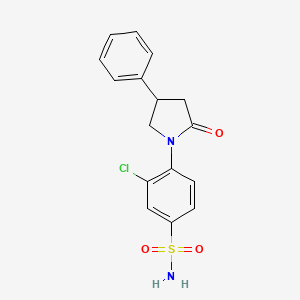
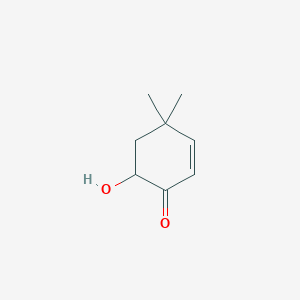
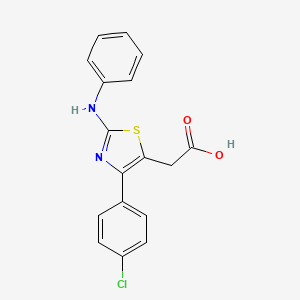
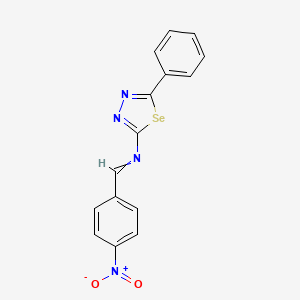
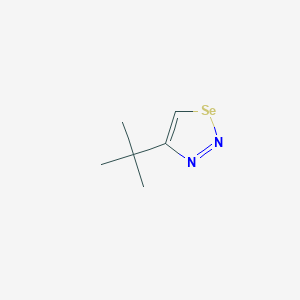
![6-Propyl-2,3,4,6,7,8-hexahydropyrrolo[1,2-a]pyrimidine](/img/structure/B14670230.png)
![Butanoic acid, 4-[(2-hydroxyethyl)amino]-4-oxosulfo-, 1-dodecyl ester, monosodium salt](/img/structure/B14670238.png)

![Benzenaminium, N-methyl-N-[3-(methylphenylamino)-2-propenylidene]-](/img/structure/B14670246.png)

![4,5-Dibromonaphtho[2,3-c]furan-1,3-dione](/img/structure/B14670275.png)
![1-{(E)-[4-Methyl-3-(pyrrolidine-1-sulfonyl)phenyl]diazenyl}pyrrolidine](/img/structure/B14670277.png)
![Bis(2-propylphenyl) [2-(trichloromethyl)phenyl]phosphonate](/img/structure/B14670291.png)

